Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride
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Overview
Description
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of 4-(4-fluorophenyl)piperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and adjusted to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: A closely related compound with similar structural features but lacking the ester group.
Methyl piperidine-4-carboxylate: Similar in structure but without the fluorophenyl group.
4-(4-Fluorobenzyl)piperidine: Another related compound with a benzyl group instead of a carboxylate ester.
Uniqueness
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is unique due to the presence of both the fluorophenyl group and the ester linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17ClFNO2 |
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Molecular Weight |
273.73 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16FNO2.ClH/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5,15H,6-9H2,1H3;1H |
InChI Key |
NTMAOQPBTHSPAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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